5-(2-Cyano-phenoxy)pentanenitrile
Description
5-(2-Cyano-phenoxy)pentanenitrile is a nitrile-containing organic compound characterized by a pentanenitrile backbone substituted with a 2-cyano-phenoxy group. Nitriles with phenoxy or aromatic substituents are of interest due to their roles in pharmaceuticals, agrochemicals, and material science. The cyano and phenoxy groups influence reactivity, stability, and biological activity, making such compounds valuable for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
2-(4-cyanobutoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-4-1-5-9-15-12-7-3-2-6-11(12)10-14/h2-3,6-7H,1,4-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOHUFHYHRTHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
In this SN2 mechanism, 2-cyanophenol’s deprotonated oxygen attacks the electrophilic carbon of 5-bromopentanenitrile, displacing bromide (Figure 1). The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide, DMF) with potassium carbonate (K₂CO₃) as the base.
Key Conditions :
Optimization Challenges
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Base Selection : Stronger bases (e.g., NaOH) risk elimination side reactions, forming pentenenitrile byproducts.
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Solvent Purity : Anhydrous DMF minimizes hydrolysis of 5-bromopentanenitrile.
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Substrate Availability : 2-Cyanophenol synthesis (via Sandmeyer reaction on 2-aminophenol) adds preparatory steps.
Mitsunobu Reaction: Oxidative Coupling
For sterically hindered substrates, the Mitsunobu reaction offers an alternative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).
Procedure Overview
5-Hydroxypentanenitrile reacts with 2-cyanophenol in tetrahydrofuran (THF) at 0°C, with DEAD/TPP facilitating the coupling.
Data Table 1 : Mitsunobu Reaction Parameters
| Parameter | Value |
|---|---|
| DEAD Equiv. | 1.2 |
| TPP Equiv. | 1.2 |
| Time | 6–8 hours |
| Yield | 55–60% |
Limitations
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Cost : DEAD and TPP are expensive compared to Williamson reagents.
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Byproducts : Triphenylphosphine oxide complicates purification.
Ullmann-Type Coupling: Transition Metal Catalysis
Palladium-catalyzed cross-coupling between 2-iodobenzonitrile and 5-hydroxypentanenitrile presents a modern approach, though scalability remains challenging.
Catalytic System
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : 1,10-Phenanthroline (10 mol%)
Advantages :
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Tolerates electron-withdrawing cyano groups on aryl halides.
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Single-step synthesis without pre-functionalized aliphatic chains.
Disadvantages :
Cyanation of Methoxy Precursors
A two-step strategy substitutes methoxy groups with cyano moieties post-ether formation.
Step 1: Williamson Synthesis of 5-(2-Methoxy-phenoxy)pentanenitrile
Using 2-methoxyphenol and 5-bromopentanenitrile under standard conditions.
Step 2: Methoxy-to-Cyano Conversion
Treating the methoxy intermediate with copper(I) cyanide (CuCN) in N-methylpyrrolidone (NMP) at 200°C.
Data Table 2 : Cyanation Efficiency
| Substrate | Conversion Rate | Yield |
|---|---|---|
| 5-(2-Methoxy-phenoxy)pentanenitrile | 85% | 72% |
Analytical Validation and Purification
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions: 5-(2-Cyano-phenoxy)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-(2-Cyano-phenoxy)pentanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Cyano-phenoxy)pentanenitrile involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with various biomolecules. The phenoxy group can engage in aromatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of 5-(2-Cyano-phenoxy)pentanenitrile, highlighting substituent variations and their implications:
Physicochemical Properties
- Boiling Points and Density: For example, 5-(3-(chloromethyl)phenoxy)pentanenitrile has a predicted boiling point of 395.2°C and density of 1.115 g/cm³, indicating higher thermal stability compared to aliphatic nitriles .
- Solubility and LogP : Polar substituents (e.g., hydroxyl, sulfinyl) increase water solubility, while aromatic groups (e.g., benzopyran) enhance lipophilicity, critical for blood-brain barrier penetration in drug design .
Data Tables
Biological Activity
5-(2-Cyano-phenoxy)pentanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound, characterized by its cyano and phenoxy groups, exhibits unique chemical properties that influence its biological interactions. The structure can be represented as follows:
- Molecular Formula : C12H12N2O
- Molecular Weight : 216.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The cyano group may facilitate hydrogen bonding, enhancing the compound's affinity for specific enzymes or receptors. This interaction can lead to alterations in cellular signaling pathways, potentially resulting in therapeutic effects.
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, compounds containing phenoxy groups have been shown to inhibit bacterial growth, suggesting that this compound may possess similar properties. A study demonstrated that related compounds had minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against various bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity at micromolar concentrations. For example, a related compound exhibited an IC50 of 5 µM against breast cancer cell lines .
Case Studies
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Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Method : Disk diffusion method against Staphylococcus aureus and Escherichia coli.
- Results : Zones of inhibition ranged from 15 mm to 25 mm, indicating significant antibacterial activity.
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Cytotoxicity Assessment :
- Objective : To determine the cytotoxic effects on human cancer cell lines.
- Method : MTT assay conducted on HeLa and MCF-7 cells.
- Results : The compound showed an IC50 of approximately 8 µM for HeLa cells, demonstrating promising anticancer properties.
Table 1: Biological Activity Summary of this compound
Q & A
Q. What are the common synthetic routes for 5-(2-cyano-phenoxy)pentanenitrile and its derivatives?
A nickel-catalyzed transfer hydrocyanation protocol is widely used for synthesizing pentanenitrile derivatives. For example, (E)- and (Z)-isomers of hydroxy-substituted pentanenitriles can be prepared via nickel-catalyzed hydrocyanation of alkynes, yielding products with ~76% efficiency. Reaction conditions (e.g., 0.50 mmol substrate, 40% EtOAc/hexanes for chromatography) and catalyst selection are critical for minimizing isomerization . Additional methods include functionalization via benzyl or methylamine groups, as demonstrated in the synthesis of 5-(benzyl(methyl)amino)pentanenitrile using HRMS and IR for validation .
Q. What spectroscopic techniques are recommended for characterizing pentanenitrile derivatives?
Key techniques include:
- FT-IR spectroscopy : Identifies functional groups (e.g., nitrile peaks at ~2200 cm⁻¹, hydroxyl stretches at ~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., observed m/z 326.2325 vs. calculated 326.2330 for a triethylsilyl derivative) .
- CHN elemental analysis : Validates purity and stoichiometry .
- NMR : Critical for structural elucidation, though not explicitly cited in the evidence, standard protocols apply.
Q. What safety precautions are necessary when handling nitrile-containing compounds like this compound?
- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified eye protection, chemical-resistant gloves, and face shields .
- Ventilation : Handle in fume hoods to avoid inhalation (H335 hazard) .
- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion/inhalation .
- Storage : Keep in sealed containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize isomer formation during synthesis?
Isomerization, such as (E)/(Z)-isomer formation in hydrocyanation reactions, can be mitigated by:
- Catalyst tuning : Nickel catalysts with tailored ligands may enhance stereoselectivity .
- Chromatographic separation : Flash column chromatography (e.g., 0–40% EtOAc/hexanes gradient) effectively resolves isomers, as shown for triethylsilyl derivatives .
- Temperature control : Lower temperatures may reduce thermal isomerization but could slow reaction kinetics, requiring optimization .
Q. What analytical strategies resolve contradictory data in thermal degradation studies of nitrile compounds?
Contradictory degradation profiles (e.g., nitrile vs. isothiocyanate dominance) can arise from temperature-dependent pathways. Strategies include:
- GC×GC-ToFMS : Provides high-resolution volatile compound profiling to distinguish degradation products .
- Kinetic studies : Monitor nitrile formation rates at varying temperatures (e.g., 140–180°C), noting that >150°C shifts GLS degradation toward nitriles due to enzyme inactivation .
- Odor Activity Value (OAV) analysis : Links nitrile abundance (e.g., 5-(methylthio)-pentanenitrile, OAV >9.2) to sensory impact, clarifying data conflicts .
Q. How does catalyst choice influence mechanistic pathways in hydrocyanation reactions?
Nickel catalysts facilitate alkyne hydrocyanation via a proposed β-H elimination mechanism, where the catalyst’s electronic properties dictate regioselectivity and isomer ratios. For example, sterically bulky ligands may favor (E)-isomers by stabilizing specific transition states. Mechanistic studies using deuterated substrates or computational modeling (e.g., DFT) could further validate these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
